5-(Acetamidomethyl)thiophene-2-carboxylic acid

Descripción general

Descripción

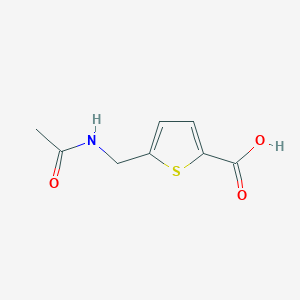

5-(Acetamidomethyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(Acetamidomethyl)thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiophene ring, an acetamide group, and a carboxylic acid moiety. The molecular formula is , and its IUPAC name is 5-[(acetylamino)methyl]-2-thiophenecarboxylic acid. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetic anhydride and subsequent hydrolysis to introduce the carboxylic acid group. Various synthetic routes have been explored to enhance yield and purity, focusing on environmentally friendly methods that minimize waste.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanisms underlying its anticancer activity include:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S checkpoint, thereby inhibiting tumor growth.

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Apoptosis induction |

| MCF-7 | 18.4 | Cell cycle arrest |

| HeLa | 12.3 | DNA damage response activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens. Studies have indicated its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The proposed mechanisms include:

- Disruption of Bacterial Membranes : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Metallo-β-lactamases : It has shown potential as an inhibitor of metallo-β-lactamases, enzymes that confer antibiotic resistance.

Table 2 presents the antimicrobial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

- Case Study on Anticancer Activity : A study conducted on the A549 cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was administered at varying concentrations, revealing a dose-dependent response.

- Case Study on Antimicrobial Resistance : In a clinical setting, isolates of multidrug-resistant Staphylococcus aureus were tested for susceptibility to this compound. Results indicated that the compound effectively inhibited bacterial growth at sub-MIC levels, suggesting potential for therapeutic use in treating resistant infections.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Overview:

The compound has been evaluated for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Recent studies have highlighted its potential as a metallo-β-lactamase inhibitor, which is crucial in combating antibiotic resistance.

Case Studies:

- Inhibition of Metallo-β-lactamases: Research indicates that 5-(acetamidomethyl)thiophene-2-carboxylic acid derivatives exhibit significant inhibitory activity against enzymes such as NDM-1 and VIM-2. In vitro assays demonstrated that certain derivatives achieved IC50 values as low as 4.1 µM against VIM-2, showcasing their potential as effective antibacterial agents .

- Comparative Efficacy: A study comparing various thiophene derivatives revealed that those containing the acetamidomethyl group displayed enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, outperforming traditional antibiotics like Ampicillin .

| Compound | Target Bacteria | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | VIM-2 | 4.1 | Most active compound in study |

| 3-Amino thiophene derivatives | S. aureus | 40.0 - 86.9% inhibition | Higher activity than 3-hydroxy derivatives |

| 3-Hydroxy thiophene derivatives | E. coli | Up to 78.3% inhibition | Moderate activity |

Synthesis and Derivatives

Synthesis Methods:

The synthesis of this compound typically involves multi-step organic reactions, including acylation and substitution processes. The synthetic routes have been optimized to yield high purity and yield of the target compound .

Derivatives and Modifications:

Various derivatives have been synthesized to enhance the antibacterial properties of the parent compound. Modifications at different positions on the thiophene ring have been explored to optimize activity and reduce cytotoxicity against human cells .

Análisis De Reacciones Químicas

Carboxylic Acid Derivative Formation

The carboxylic acid group at the 2-position undergoes characteristic acid-catalyzed reactions to form esters, amides, and salts.

Esterification

Reaction with alcohols under acidic conditions yields esters. For example:

Typical conditions involve refluxing with sulfuric acid as a catalyst, similar to methods used for structurally related thiophene-carboxylates.

Amidation

Reaction with amines (e.g., benzylamine) via coupling reagents like HATU produces amide derivatives .

Salt Formation

Neutralization with bases (e.g., NaOH) generates water-soluble salts:

Acetamidomethyl Group Reactivity

The acetamidomethyl group (–NHCOCH₃) at the 5-position participates in hydrolysis and acylation.

Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the amide bond, yielding 5-(aminomethyl)thiophene-2-carboxylic acid :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6h | 5-(Aminomethyl)thiophene-2-carboxylic acid | 85% |

Thiophene Ring Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 3- and 4-positions due to directing effects of the –COOH (meta-directing) and –CH₂NHCOCH₃ (meta-directing) groups.

Nitration

Reaction with nitric acid in sulfuric acid introduces a nitro group at the 4-position:

Halogenation

Bromination with Br₂/FeBr₃ produces 4-bromo derivatives, critical for cross-coupling reactions.

Cross-Coupling Reactions

Functionalization of the thiophene ring enables participation in palladium-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

Conversion of the bromide (from halogenation) to a boronic ester allows Suzuki coupling with aryl halides:

| Catalyst | Substrate | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 4-Bromo-thiophene | 78% |

Biological Activity Modulation

Structural modifications impact interactions with biological targets. For example:

Propiedades

IUPAC Name |

5-(acetamidomethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-4-6-2-3-7(13-6)8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUOJWXMVIBWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218113 | |

| Record name | 2-Thiophenecarboxylic acid, 5-[(acetylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114822-83-1 | |

| Record name | 2-Thiophenecarboxylic acid, 5-[(acetylamino)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 5-[(acetylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.